molecular formula C24H23N5O7S B13751979 4-((4-((1-(((2,4-Dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonic acid CAS No. 60143-55-7

4-((4-((1-(((2,4-Dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonic acid

Cat. No.: B13751979
CAS No.: 60143-55-7
M. Wt: 525.5 g/mol
InChI Key: UNJKOJFODAGWEV-UHFFFAOYSA-N
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Description

4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid is a complex organic compound with the molecular formula C24H23N5O7S and a molecular weight of 525.53 g/mol . This compound is characterized by its azo groups and sulfonic acid functionality, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid
  • 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid

Uniqueness

The uniqueness of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid lies in its dual azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability .

Properties

CAS No.

60143-55-7

Molecular Formula

C24H23N5O7S

Molecular Weight

525.5 g/mol

IUPAC Name

4-[[4-[[1-(2,4-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C24H23N5O7S/c1-15(30)23(24(31)25-21-13-10-19(35-2)14-22(21)36-3)29-28-17-6-4-16(5-7-17)26-27-18-8-11-20(12-9-18)37(32,33)34/h4-14,23H,1-3H3,(H,25,31)(H,32,33,34)

InChI Key

UNJKOJFODAGWEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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